

A Comprehensive Technical Guide to 2-Bromo-3-iodobenzoic Acid

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Compound of Interest

Compound Name: *2-Bromo-3-iodobenzoic acid*

Cat. No.: *B1288681*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromo-3-iodobenzoic acid**, a specialized di-halogenated benzoic acid derivative. It covers the core physicochemical properties, potential synthetic pathways, and its significance as a versatile building block in modern organic synthesis, particularly within the pharmaceutical sector.

Core Physicochemical Properties

2-Bromo-3-iodobenzoic acid is a solid chemical compound valued for its specific arrangement of bromine and iodine atoms on the benzoic acid core, which offers distinct reactivity profiles for chemical transformations^[1]. The quantitative data for this compound are summarized below.

Property	Value	Reference(s)
Molecular Weight	326.91 g/mol	[2] [3]
Molecular Formula	C ₇ H ₄ BrIO ₂	[2]
CAS Number	855198-37-7	[2]
Melting Point	159-162.5 °C	
Boiling Point	376.5 ± 32.0 °C at 760 mmHg	
IUPAC Name	2-bromo-3-iodobenzoic acid	
Physical Form	Solid	
Typical Purity	≥96%	[2]
Topological Polar Surface Area	37.3 Å ²	[2]
LogP	2.7519	[2]

Chemical Structure and Synthesis

The strategic placement of the bromo and iodo substituents on the aromatic ring makes this compound a valuable intermediate for regioselective reactions[\[1\]](#).

Caption: Chemical structure of **2-Bromo-3-iodobenzoic acid**.

Experimental Protocols: A Generalized Synthetic Approach

While specific synthesis procedures for **2-Bromo-3-iodobenzoic acid** are not readily available in the provided results, a common and logical method for preparing similar halogenated benzoic acids involves a Sandmeyer-type reaction. This process typically starts with an appropriately substituted aminobenzoic acid.

A plausible synthetic pathway would start from 2-Bromo-3-aminobenzoic acid. The general steps are outlined below:

- **Diazotization:** The starting amine (2-Bromo-3-aminobenzoic acid) is treated with a nitrite source, such as sodium nitrite (NaNO_2), in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (typically 0-5 °C). This converts the amino group into a diazonium salt, which is a key reactive intermediate.
- **Iodide Substitution (Sandmeyer Reaction):** The diazonium salt solution is then added to a solution containing an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). The diazonium group is an excellent leaving group and is replaced by the iodide ion to form the desired **2-Bromo-3-iodobenzoic acid**.
- **Quenching and Purification:** After the reaction is complete, any excess reagents are quenched. For example, excess iodine can be removed by adding a reducing agent like sodium bisulfite. The crude product is then isolated, typically by filtration, and purified. Purification methods often involve recrystallization from a suitable solvent mixture (e.g., ethanol/water or methanol/water) to yield the final product with high purity[4].



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Caption: Generalized workflow for the synthesis of **2-Bromo-3-iodobenzoic acid**.

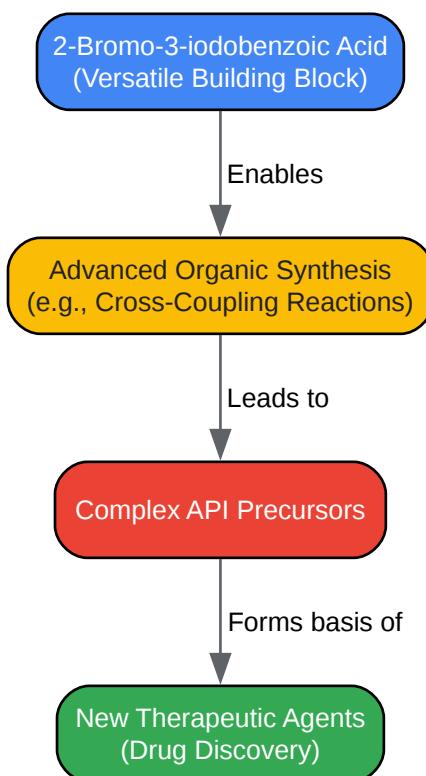
Applications in Drug Development and Organic Synthesis

2-Bromo-3-iodobenzoic acid is a significant pharmaceutical intermediate that serves as a precursor for the synthesis of Active Pharmaceutical Ingredients (APIs)[1]. Its utility in drug development and broader organic synthesis stems from several key features:

- **Versatile Building Block:** The compound's structure allows for diverse chemical modifications, making it a key building block for creating complex molecular architectures[1].
- **Regioselective Reactions:** The distinct electronic and steric environments of the bromine and iodine atoms allow for highly selective reactions. This is critical for controlling reaction

pathways, which leads to higher yields and purer final products, a paramount concern in drug manufacturing[1].

- **Cross-Coupling Reactions:** Halogenated aromatic compounds are staple substrates for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The different reactivities of the C-Br and C-I bonds can be exploited for sequential, selective coupling to introduce new functional groups.
- **Development of New Therapeutic Agents:** By serving as a scaffold, this molecule can be readily modified to incorporate various pharmacophores, enabling the development of novel therapeutic agents[1]. Its derivatives are explored in the synthesis of compounds for a range of targets, including thromboxane receptor antagonists[5].



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Caption: Logical pathway from chemical intermediate to drug discovery.

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